Ethyl alpha-cyano-alpha-ethyl-1-cyclohepten-1-acetate
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Overview
Description
Ethyl alpha-cyano-alpha-ethyl-1-cyclohepten-1-acetate is a chemical compound known for its unique structure and properties. It is an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is characterized by the presence of a cyano group, an ethyl group, and a cycloheptene ring, which contribute to its reactivity and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl alpha-cyano-alpha-ethyl-1-cyclohepten-1-acetate typically involves the reaction of ethyl cyanoacetate with cycloheptanone under basic conditions. The reaction proceeds through a condensation mechanism, where the cyano group and the ethyl group are introduced to the cycloheptene ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl alpha-cyano-alpha-ethyl-1-cyclohepten-1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethyl and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl alpha-cyano-alpha-ethyl-1-cyclohepten-1-acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in drug development.
Medicine: Research is ongoing to explore its potential as a sedative and hypnotic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl alpha-cyano-alpha-ethyl-1-cyclohepten-1-acetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ethyl group and cycloheptene ring provide steric and electronic effects that influence the compound’s reactivity. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions .
Comparison with Similar Compounds
- Ethyl cyanoacetate
- Ethyl acetoacetate
- Diethyl malonate
- Meldrum’s acid
- Malononitrile
Comparison: Ethyl alpha-cyano-alpha-ethyl-1-cyclohepten-1-acetate is unique due to its cycloheptene ring, which imparts distinct reactivity and steric properties compared to other similar compounds. While ethyl cyanoacetate and ethyl acetoacetate are commonly used in organic synthesis, the presence of the cycloheptene ring in this compound allows for the formation of more complex and diverse chemical structures .
Properties
CAS No. |
84803-63-4 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(cyclohepten-1-yl)butanoate |
InChI |
InChI=1S/C14H21NO2/c1-3-14(11-15,13(16)17-4-2)12-9-7-5-6-8-10-12/h9H,3-8,10H2,1-2H3 |
InChI Key |
PGGLGZNPKUEJPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)(C1=CCCCCC1)C(=O)OCC |
Origin of Product |
United States |
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